

Spectroscopic Analysis of 1-(β-D-Xylofuranosyl)-5-methoxyuracil: A Technical Guide

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Compound of Interest		
Compound Name:	1-(b-D-Xylofuranosyl)-5- methoxyuracil	
Cat. No.:	B15141321	Get Quote

Disclaimer: Specific experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-(β -D-Xylofuranosyl)-5-methoxyuracil are not readily available in public spectroscopic databases as of the latest search. This guide provides a comprehensive overview of the detailed experimental protocols for acquiring such data and presents an illustrative analysis based on the known spectroscopic behavior of analogous structures. The data herein is predictive and intended to serve as a reference for researchers synthesizing or analyzing this compound.

Introduction

1-(β-D-Xylofuranosyl)-5-methoxyuracil is a nucleoside analog. The structural elucidation of such novel compounds is fundamental in the fields of medicinal chemistry and drug development. High-resolution analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for confirming the chemical structure, purity, and molecular weight of newly synthesized molecules. This document outlines the standard methodologies for obtaining and interpreting NMR and MS data for nucleoside analogs, with a specific focus on the title compound.

Experimental Protocols



The following sections describe generalized but detailed protocols for acquiring high-quality NMR and MS data for a small molecule like 1-(β-D-Xylofuranosyl)-5-methoxyuracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] For a comprehensive analysis, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments are typically performed.

Sample Preparation:

- Sample Quantity: For ¹H NMR, 5-25 mg of the compound is typically required. For the less sensitive ¹³C NMR, a larger quantity of 50-100 mg is preferable.[2]
- Solvent Selection: The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent.[2] Common choices for nucleosides include dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O), as they effectively dissolve polar molecules.[3]
- Dissolution: The sample is weighed accurately and dissolved in the deuterated solvent in a small vial. Complete dissolution can be aided by vortexing. To ensure spectral quality, any particulate matter should be removed by filtering the solution through a glass wool plug into the NMR tube.[2]
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous samples can be added.[4]

Data Acquisition:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-90° pulse angle and an acquisition time of 1-2 seconds.[1]
- ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, more scans are required.

 Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.



2D NMR:

- COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of the xylofuranose spin system.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the 5-methoxyuracil base to the xylofuranose sugar moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like nucleosides.[6]

Sample Preparation:

- Concentration: A dilute solution of the analyte is prepared, typically in the range of 10-100 micrograms per mL.[7]
- Solvent System: The sample is dissolved in a solvent compatible with ESI-MS, such as a mixture of methanol, acetonitrile, or water. High concentrations of non-volatile salts must be avoided.[7]
- Filtration: The solution should be filtered to remove any particulates that could block the instrument's tubing.[7]

Data Acquisition:

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal for accurate mass measurement.
- Ionization Mode: ESI can be run in either positive or negative ion mode. For nucleosides, positive ion mode is common, detecting the protonated molecule [M+H]+.



- Accurate Mass Measurement: The instrument is calibrated using a known reference compound to ensure high mass accuracy, which is critical for determining the elemental composition.[8]
- Tandem MS (MS/MS): To obtain structural information, the precursor ion (e.g., [M+H]+) is selected and fragmented. The resulting product ions provide insights into the molecule's structure, such as the characteristic cleavage of the glycosidic bond between the sugar and the base.[9][10]

Predicted Spectroscopic Data

The following tables summarize the expected NMR and MS data for 1-(β -D-Xylofuranosyl)-5-methoxyuracil, based on known values for similar chemical structures.

Predicted NMR Data

The chemical shifts are referenced to TMS at 0 ppm. The expected solvent is DMSO-d₆.

Table 1: Predicted ¹H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-6	~ 7.8 - 8.0	S	-
H-1'	~ 5.8 - 6.0	d	~ 2-4
H-2'	~ 4.2 - 4.4	t	~ 4-6
H-3'	~ 4.0 - 4.2	t	~ 4-6
H-4'	~ 3.8 - 4.0	m	-
H-5'a, H-5'b	~ 3.5 - 3.7	m	-
5-OCH₃	~ 3.7 - 3.9	S	-
2'-OH, 3'-OH, 5'-OH	~ 4.5 - 5.5 (broad)	S	-

Table 2: Predicted ¹³C NMR Data



Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2	~ 151
C-4	~ 163
C-5	~ 140
C-6	~ 141
C-1'	~ 88
C-2'	~ 75
C-3'	~ 73
C-4'	~ 84
C-5'	~ 61
5-OCH₃	~ 56

Note: NMR chemical shifts are highly dependent on the solvent and experimental conditions. These predictions are based on data for D-xylose, uracil derivatives, and general substituent effects.[11][12][13]

Predicted Mass Spectrometry Data

The molecular formula for 1-(β -D-Xylofuranosyl)-5-methoxyuracil is C₁₀H₁₄N₂O₇. The monoisotopic molecular weight is approximately 274.08 g/mol .

Table 3: Predicted High-Resolution MS Data (Positive ESI Mode)



lon	Calculated m/z	Description
[M+H]+	~ 275.0874	Protonated parent molecule
[M+Na]+	~ 297.0693	Sodium adduct of the parent molecule
[M-H ₂ O+H] ⁺	~ 257.0768	Loss of a water molecule from the sugar moiety
[Base+H]+	~ 143.0451	Protonated 5-methoxyuracil base following cleavage of the N-glycosidic bond

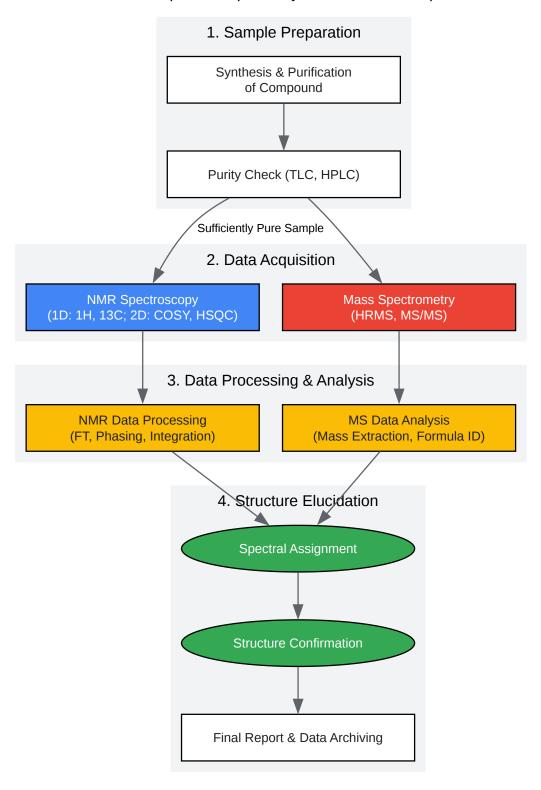
Note: The fragmentation of nucleosides in MS/MS experiments is characterized by the cleavage of the N-glycosidic bond, resulting in ions corresponding to the base and sugar moieties. Further fragmentation of the sugar can also occur.[9][14][15]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel nucleoside analog.



Workflow for Spectroscopic Analysis of a Novel Compound



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Caption: General workflow for the structural analysis of a novel chemical compound.



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